2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide
Description
2-(Benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 3-cyanothiophen-2-yl substituent. The benzo[d][1,3]dioxol moiety is a bicyclic aromatic system known for enhancing metabolic stability and lipophilicity in drug design, while the 3-cyanothiophen-2-yl group introduces electronic and steric effects that may influence binding interactions. This compound is synthesized via a two-step process involving activation of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid to its acid chloride, followed by coupling with 3-cyano-2-aminothiophene under basic conditions (analogous to methods in ).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c15-7-10-3-4-20-14(10)16-13(17)6-9-1-2-11-12(5-9)19-8-18-11/h1-5H,6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHARQFBDBFEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiophene derivatives under specific conditions. One common method involves the use of a coupling reaction between benzo[d][1,3]dioxole-5-carboxylic acid and 3-cyanothiophene-2-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated thiophene derivatives.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole moiety can interact with aromatic residues in proteins, while the thiophene ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide with structurally related acetamides, highlighting substituent variations, synthesis yields, and reported biological activities:
Key Observations :
Benzo[d][1,3]dioxol-5-yl analogs (e.g., K-16, C26) demonstrate diverse activities, including plant growth modulation and antimicrobial action, suggesting the core structure’s versatility .
Synthesis Efficiency :
- The target compound’s synthesis likely mirrors methods for K-16 (62% yield via acid chloride coupling) , though yields for bromothiophene derivatives (C26) remain unreported .
Biological Potential: While the target compound’s activity is uncharacterized, structural analogs with benzo[d][1,3]dioxol groups exhibit antimicrobial and cytoprotective effects, warranting further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
